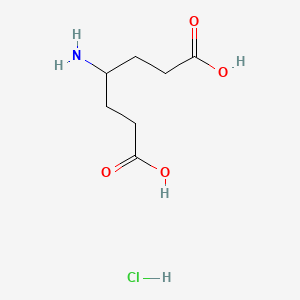![molecular formula C16H22N2O5 B2812755 Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate CAS No. 2309461-64-9](/img/structure/B2812755.png)
Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methoxy group and an azetidine ring, which is further substituted with a tert-butoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate typically involves multiple steps One common approach is to start with the pyridine-4-carboxylic acid, which undergoes esterification to form the methyl ester The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate depends on its specific application. In a biochemical context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring and the pyridine moiety are likely involved in binding interactions, while the tert-butoxycarbonyl group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-3-carboxylate: Similar structure but with a different substitution pattern on the pyridine ring.
Ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)pyridine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a pyridine ring and an azetidine ring, along with the tert-butoxycarbonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(20)18-8-11(9-18)10-22-13-7-12(5-6-17-13)14(19)21-4/h5-7,11H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUGECQNJOCEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=NC=CC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2812672.png)

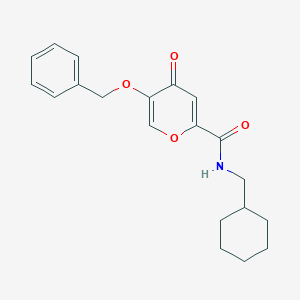
![N-(2-METHOXYPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2812682.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2812684.png)
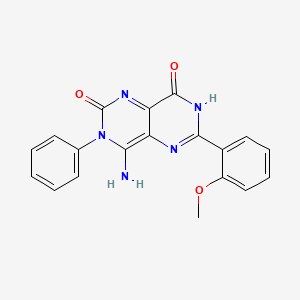
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
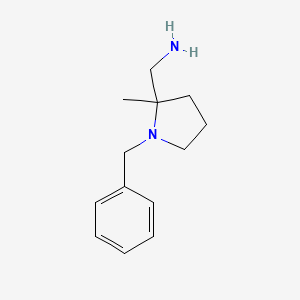
![1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol](/img/structure/B2812689.png)
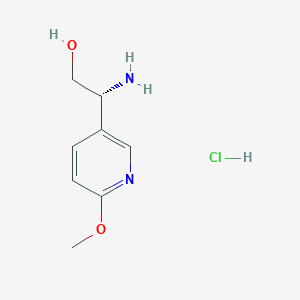
![4-Ethyl-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2812693.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
